molecular formula C11H10ClN3O2S B2860779 2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime CAS No. 338954-28-2

2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime

Cat. No. B2860779
CAS RN: 338954-28-2
M. Wt: 283.73
InChI Key: HNCYRHFCWXLKBU-MLPAPPSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(5-chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde O-methyloxime” is a derivative of thiadiazole . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . It has four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . Thiadiazole derivatives have been shown to possess a wide range of therapeutic activities .

Scientific Research Applications

Synthetic Methodologies and Chemical Characterization

  • Synthesis of Novel Compounds : A method involves the synthesis of formazans from Mannich bases derived from thiadiazole compounds, showcasing the versatility of thiadiazole derivatives in producing compounds with potential antimicrobial properties (Sah et al., 2014).
  • Chemical Reagents for Molecular Aggregation Studies : Investigations on the effects of molecular aggregation of thiadiazole derivatives in organic solvents reveal insights into fluorescence and circular dichroism spectra, indicating the potential for these compounds in materials science applications (Matwijczuk et al., 2016).

Biological Activities

  • Antimicrobial and Antifungal Properties : Certain thiadiazole derivatives have shown promising antimicrobial and antifungal activities. For instance, derivatives of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole have been evaluated for their potential as anti-tuberculosis agents, displaying significant activity against Mycobacterium tuberculosis (Ramprasad et al., 2015).
  • Cancer Research : Schiff bases derived from 1,3,4-thiadiazole compounds have been investigated for their DNA protective ability and cytotoxicity against cancer cell lines, highlighting the potential of thiadiazole derivatives in cancer therapy (Gür et al., 2020).

Materials Science

  • Polymer and Composite Materials : The incorporation of π-conjugated polymers into silica, using thiadiazole derivatives, has been explored to create composite materials with unique optical properties, suitable for various applications in materials science (Kubo et al., 2005).

Catalysis

  • Catalytic Applications : Molybdenum(VI) complexes with thiadiazole derivatives have been used as catalysts in the oxidation of primary alcohols and hydrocarbons, demonstrating the utility of these complexes in enhancing catalytic efficiency and recyclability (Ghorbanloo & Maleki Alamooti, 2017).

properties

IUPAC Name

(Z)-1-[2-[(5-chlorothiadiazol-4-yl)methoxy]phenyl]-N-methoxymethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN3O2S/c1-16-13-6-8-4-2-3-5-10(8)17-7-9-11(12)18-15-14-9/h2-6H,7H2,1H3/b13-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCYRHFCWXLKBU-MLPAPPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC=CC=C1OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C\C1=CC=CC=C1OCC2=C(SN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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